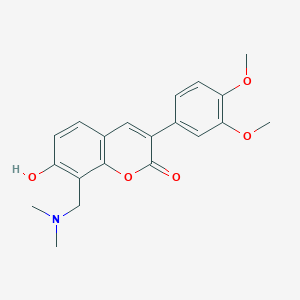

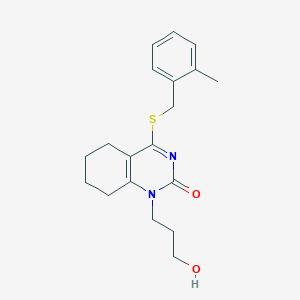

![molecular formula C15H16N2O4 B2996173 2-[4-(乙氧羰基)-3,5-二甲基-1H-吡唑-1-基]苯甲酸 CAS No. 956930-21-5](/img/structure/B2996173.png)

2-[4-(乙氧羰基)-3,5-二甲基-1H-吡唑-1-基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid is a chemical compound . It is available for purchase for pharmaceutical testing .

Chemical Reactions Analysis

The Knoevenagel Condensation is a reaction that could potentially involve this compound. This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .科学研究应用

变色现象和结构研究

对 2-[4-(乙氧羰基)-3,5-二甲基-1H-吡唑-1-基]苯甲酸及其衍生物的性质和应用的研究已证明具有重要的科学价值。一项研究重点介绍了类似衍生物表现出的异常负变色现象,表明其在pH 敏感应用和作为环境条件探针中具有潜在用途 (Mori, Li, & Takeshita, 1989)。

合成路线和表征

另一个重要的研究领域是吡唑衍生物的合成和表征。例如,一种与目标化合物密切相关的化合物由 4,5-二氧代-2-苯基-4,5-二氢呋喃-3-羧酸乙酯和 1-亚苄基-2-苯基肼合成,得到各种取代的吡唑二羧酸衍生物。使用核磁共振、质谱、傅里叶变换红外光谱和元素分析等技术对这些化合物进行了彻底的表征,提出了合成一系列具有材料科学和药物学应用潜力的吡唑基化合物的框架 (Kasımoğulları & Arslan, 2010)。

生物模拟合成的潜力

该化合物及其衍生物还因其对生物模拟合成的反应性而受到探索。在一项研究中,源自 2H-吡喃-2-酮和 4H-吡喃-4-酮的甲氧基吡喃盐与亲核试剂反应生成聚酮芳香族体系。这项研究说明了该化合物在合成复杂有机结构中的用途,暗示了其在创建天然产物类似物和药物化学中的应用 (Griffin, Leeper, & Staunton, 1984)。

在配体合成和金属络合物形成中的应用

此外,此类化合物在配体合成和金属络合物形成中的潜力也得到了证明。合成了高度取代的吡唑,然后用它们作为配体与铂(II)和钯(II)离子形成络合物。这些发现表明该化合物在开发具有催化、光学或电子性质的新材料中的作用 (Budzisz, Małecka, & Nawrot, 2004)。

在生物转化研究中的作用

最后,在生物转化研究中,已证明相关化合物可进行微生物转化以产生新颖的葡萄糖化化合物,证明了这些化合物在生物技术应用和作为微生物转化的底物中的潜力 (Hsu et al., 2007)。

作用机制

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with transition metal catalysts such as palladium.

Mode of Action

In the context of SM cross-coupling reactions, the compound might undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . .

Biochemical Pathways

The compound might be involved in carbon–carbon bond forming reactions, specifically the SM cross-coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic molecules. The downstream effects would depend on the specific context of the reaction and the other reactants involved.

Pharmacokinetics

Similar compounds have been used in solid-phase microextraction of non-polar volatile organic compounds , suggesting that this compound might have significant interactions with non-polar substances.

Result of Action

The result of the compound’s action would depend on the specific context of its use. In the context of SM cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds . This could lead to the synthesis of complex organic molecules.

属性

IUPAC Name |

2-(4-ethoxycarbonyl-3,5-dimethylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-4-21-15(20)13-9(2)16-17(10(13)3)12-8-6-5-7-11(12)14(18)19/h5-8H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHNZHIGHWOEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

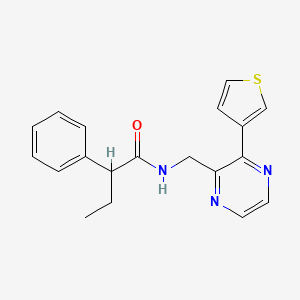

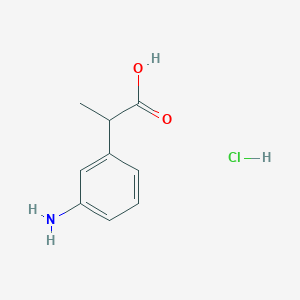

![2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2996090.png)

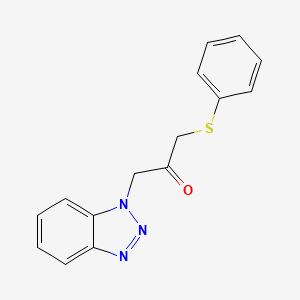

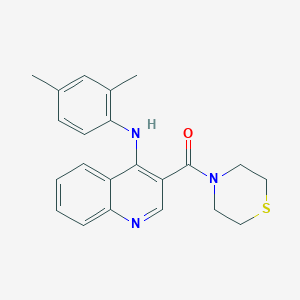

![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2996091.png)

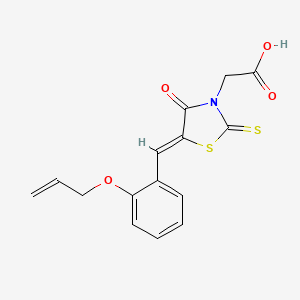

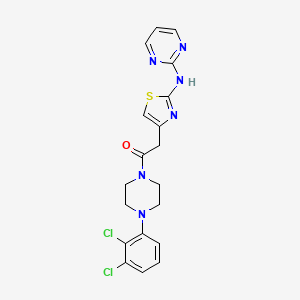

![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2996104.png)

![2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2996105.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)